2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6-ethyl-4H-chromen-4-one
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Overview
Description
2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6-ethyl-4H-chromen-4-one is a complex organic compound that features a chromenone core structure. This compound is of interest due to its potential pharmacological properties and its structural uniqueness, which combines a chromenone moiety with a piperazine ring substituted with a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6-ethyl-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction involving salicylaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting 3-chlorophenylpiperazine with the chromenone derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Final Coupling: The final step involves coupling the piperazine derivative with the chromenone core under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the chromenone core.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product would be a carboxylic acid derivative.
Reduction: The major product would be an alcohol derivative.
Substitution: The major products would be derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Due to its structural similarity to known pharmacophores, it may have potential as a therapeutic agent for conditions such as anxiety, depression, or schizophrenia.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6-ethyl-4H-chromen-4-one is not fully understood, but it is believed to involve interaction with neurotransmitter receptors in the brain. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain its potential effects on mood and cognition. The chromenone core may also contribute to its activity by interacting with other molecular targets.
Properties
Molecular Formula |
C22H21ClN2O3 |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6-ethylchromen-4-one |
InChI |
InChI=1S/C22H21ClN2O3/c1-2-15-6-7-20-18(12-15)19(26)14-21(28-20)22(27)25-10-8-24(9-11-25)17-5-3-4-16(23)13-17/h3-7,12-14H,2,8-11H2,1H3 |
InChI Key |
XEPVRDFLGRPBEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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